Cas no 98-17-9 (ALPHA,A,A-Trifluoro-m-cresol)
ALPHA,A,A-Trifluoro-m-cresol Chemical and Physical Properties
Names and Identifiers
-
- 3-(Trifluoromethyl)phenol
- 3-HYDROXY-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE
- A,A,A-TRIFLUORO-M-CRESOL
- TIMTEC-BB SBB008329
- ,,-Trifluoro-m-cresol
- 3-(trifluoromethyl)-pheno
- alpha,alpha,alpha-trifluoro-m-creso
- m-Cresol, alpha,alpha,alpha-trifluoro-
- 3-Trifluoromethylphenol m-Trifluoromethylphenol
- 3-(trifluoromehtyl)phenyl
- 3-(Trifluoromethy)Phenol>
- 3-HydroxytrifluoromethylBenzene
- 3-Trifluoromethylphenol
- 5-Trifluoromethylphe
- 5-Trifluoromethylphenol
- 3-(Trifluoromethyl)phenol[3-Hydroxybenzotrifluoride]
- 3-hy
- 3-HYDROXYBENZOTRIFLUORID
- 3-Trifluoromethylphe
- 3-Trifluoromethylpheno
- 3-trifluoromethyl-phenol
- m-trifluoromethyl-phenol
- m-Trifluoromethylphenol
- PHENOL,3-(TRIFLUOROMETHYL)
- 3-Hydroxy-α,α,α-trifluorotoluene
- α,α,α-Trifluoro-m-cresol
- m-Hydroxybenzotrifluoride
- 3-Hydroxybenzotrifluoride
- alpha,alpha,alpha-Trifluoro-m-cresol
- Phenol, 3-(trifluoromethyl)-
- m-(Trifluoromethyl)phenol
- phenol, 3-(trifluoromethyl)
- 3-trifluoromethyl phenol
- 3-(trifluoromethyl) phenol
- UGEJOEBBMPOJMT-UHFFFAOYSA-N
- m-CRESOL
- T0436
- alpha, alpha, alpha-trifluoro-m-cresol
- 3-hydroxy benzotrifluoride
- alpha,alpha,alpha,-trifluoro-m-cresol
- m-CF3C6H4OH
- EC 202-645-5
- NSC 9884
- AKOS000119745
- NSC9884
- DTXSID7052658
- BDBM108237
- CHEMBL57877
- F0001-2315
- CHEBI:195128
- SCHEMBL40389
- W-100090
- EN300-20070
- NSC-9884
- m-Cresol, .alpha.,.alpha.,.alpha.-trifluoro-
- 3-(triluoromethyl)phenol
- CS-W010869
- AC-10892
- 3-hydroxy-benzotrifluoride
- 3-(1,1,1-trifluoromethyl)phenol
- R2R9N38UDY
- 98-17-9
- EINECS 202-645-5
- FT-0628939
- meta-trifluoromethylphenol
- 3-trifluoromethylplienol
- ALPHA,A,A-Trifluoro-m-cresol
- 3-(Trifluoromethyl)phenol, 99%
- NS00010084
- D70669
- InChI=1/C7H5F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11
- 1-TRIFLUOROMETHYL,3-HYDROXY-BENZENE (3-HYDROXI-TOLUENE,ALPHA,ALPHA,ALPHA-TRIFLUORO)
- Z104476676
- MFCD00002299
- .alpha.,.alpha.-Trifluoro-m-cresol
- M‐trifluoromethylphenol (Hit 5)
- PS-8757
- meta-trifluoromethyl phenol
- .alpha.,.alpha.,.alpha.-Trifluoro-m-cresol
- AM20050022
- 3-(Trifluoromethyl)phenol,99%
- STL141088
- m-Hydroxybenzotrifluoride ; 3-Hydroxybenzotrifluoride ; 3-(Trifluoromethyl)phenol ; alpha,alpha,alpha-Trifluoro-m-cresol
- DB-028582
- m-Hydroxybenzotrifluoride; 3-Hydroxybenzotrifluoride; 3-(Trifluoromethyl)phenol; alpha,alpha,alpha-Trifluoro-m-cresol
- phenol, 3-trifluoromethyl-
- BBL009723
- 1-TRIFLUOROMETHYL,3-HYDROXY-BENZENE (3-HYDROXI-TOLUENE,ALPHA,ALPHA,ALPHA-TRIFLUORO)
- DTXCID8031231
- FH33135
-
- MDL: MFCD00002299
- Inchi: 1S/C7H5F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H
- InChI Key: UGEJOEBBMPOJMT-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(C=1)O)(F)F
- BRN: 2045663
Computed Properties
- Exact Mass: 162.02900
- Monoisotopic Mass: 162.029249
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 20.2
- Surface Charge: 0
- Tautomer Count: 3
Experimental Properties
- Color/Form: Yellowish oily liquid.
- Density: 1.333 g/mL at 25 °C(lit.)
- Melting Point: −2-−1.8 °C (lit.)
- Boiling Point: 178°C(lit.)
- Flash Point: Fahrenheit: 163.4 ° f < br / > Celsius: 73 ° C < br / >
- Refractive Index: n20/D 1.458(lit.)
- Water Partition Coefficient: Insoluble
- PSA: 20.23000
- LogP: 2.41100
- Vapor Pressure: 0.56 mmHg ( 40 °C)
- pka: 8.68(at 25℃)
- Solubility: It is easily soluble in ethanol, benzene, ether and other organic solvents, but poorly soluble in water and irritating.
ALPHA,A,A-Trifluoro-m-cresol Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- WGK Germany:3
- Hazard Category Code: 37/38-41
- Safety Instruction: S26-S39-S45-S36/37/39
- RTECS:GP3510000
-
Hazardous Material Identification:
- HazardClass:Comb liq
- TSCA:T
- Storage Condition:Inert atmosphere,Room Temperature
- PackingGroup:III
- Risk Phrases:R24/25; R34; R37/38; R41
ALPHA,A,A-Trifluoro-m-cresol Customs Data
- HS CODE:2908199090
- Customs Data:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
ALPHA,A,A-Trifluoro-m-cresol Pricemore >>
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H101737-100g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H101737-250g |
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¥146.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H101737-25g |
ALPHA,A,A-Trifluoro-m-cresol |
98-17-9 | 99% | 25g |
¥30.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H101737-500g |
ALPHA,A,A-Trifluoro-m-cresol |
98-17-9 | 99% | 500g |
¥234.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H101737-5g |
ALPHA,A,A-Trifluoro-m-cresol |
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¥29.90 | 2023-09-02 | |
| Alichem | A014004096-250mg |
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98-17-9 | 97% | 250mg |
$489.60 | 2023-08-31 |
ALPHA,A,A-Trifluoro-m-cresol Suppliers
ALPHA,A,A-Trifluoro-m-cresol Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on ALPHA,A,A-Trifluoro-m-cresol
ALPHA, A, A-Trifluoro-m-cresol (CAS No. 98-17-9): A Comprehensive Overview in Modern Chemical Research
The compound ALPHA, A, A-Trifluoro-m-cresol (CAS No. 98-17-9) represents a significant molecule in the realm of organic chemistry and pharmaceutical research. This trifluorinated derivative of cresol exhibits unique structural and electronic properties that make it a valuable candidate for various applications, particularly in the development of advanced materials and bioactive compounds.
ALPHA, A, A-Trifluoro-m-cresol is characterized by its three fluorine atoms substituting hydrogen atoms on the aromatic ring, which imparts enhanced lipophilicity and metabolic stability. These attributes are particularly relevant in medicinal chemistry, where such modifications often lead to improved pharmacokinetic profiles of drug candidates. The presence of the trifluoromethyl group significantly influences the compound's reactivity and interaction with biological targets, making it a versatile building block for synthetic chemists.
In recent years, the study of fluorinated aromatic compounds has gained considerable attention due to their broad spectrum of applications. The introduction of fluorine atoms into organic molecules can alter their electronic distribution, leading to changes in solubility, bioavailability, and metabolic pathways. For instance, ALPHA, A, A-Trifluoro-m-cresol has been explored in the synthesis of fluorinated heterocycles, which are known for their role in pharmaceuticals and agrochemicals.
The chemical structure of CAS No. 98-17-9 consists of a benzene ring substituted with a hydroxyl group at the ortho position relative to two adjacent methyl groups, each bearing a trifluoromethyl group. This configuration results in a highly electron-deficient aromatic system, which can participate in various chemical reactions such as electrophilic aromatic substitution and cross-coupling reactions. These reactions are pivotal in constructing complex molecular architectures necessary for drug discovery and material science applications.
One of the most compelling aspects of ALPHA, A, A-Trifluoro-m-cresol is its utility as an intermediate in the synthesis of biologically active molecules. Researchers have leveraged its structural features to develop novel compounds with potential therapeutic effects. For example, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The trifluoromethyl group enhances binding affinity to biological targets by increasing lipophilicity and reducing metabolic degradation.
The pharmaceutical industry has shown particular interest in fluorinated compounds due to their favorable pharmacokinetic properties. CAS No. 98-17-9, being a fluorinated cresol derivative, aligns well with this trend. Its stability under various physiological conditions makes it an attractive candidate for further development into drugs targeting neurological disorders, cancer, and infectious diseases. Recent studies have highlighted its role in designing small-molecule inhibitors that disrupt pathogenic mechanisms.
Beyond pharmaceuticals, ALPHA, A, A-Trifluoro-m-cresol finds applications in materials science and advanced chemical synthesis. Its electron-withdrawing nature makes it useful in designing organic semiconductors and liquid crystals. These materials are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to form stable complexes with metals also makes it valuable in catalytic processes.
The synthesis of CAS No. 98-17-9 involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations are commonly employed to construct the trifluoromethylated cresol core. These methods ensure high yields and purity, which are critical for subsequent applications in drug development.
In conclusion, ALPHA, A, A-Trifluoro-m-cresol (CAS No. 98-17-9) stands as a testament to the importance of fluorinated aromatic compounds in contemporary chemical research. Its unique structural features offer numerous possibilities for innovation across multiple disciplines. As scientific understanding progresses, we can anticipate even more sophisticated applications emerging from this versatile molecule.
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